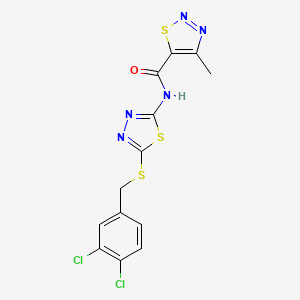
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The 3,4-dichlorobenzyl group would be attached to one of the nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring and the carboxamide group could affect its solubility, stability, and reactivity .Scientific Research Applications
N−(5−((3,4−dichlorobenzyl)thio)−1,3,4−thiadiazol−2−yl)−4−methyl−1,2,3−thiadiazole−5−carboxamide N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N−(5−((3,4−dichlorobenzyl)thio)−1,3,4−thiadiazol−2−yl)−4−methyl−1,2,3−thiadiazole−5−carboxamide
, also known asN−(5−{[(3,4−dichlorophenyl)methyl]sulfanyl}−1,3,4−thiadiazol−2−yl)−4−methyl−1,2,3−thiadiazole−5−carboxamide N-(5-\{[(3,4-dichlorophenyl)methyl]sulfanyl\}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N−(5−{[(3,4−dichlorophenyl)methyl]sulfanyl}−1,3,4−thiadiazol−2−yl)−4−methyl−1,2,3−thiadiazole−5−carboxamide
, has several potential applications in scientific research due to its unique chemical structure. Here’s a comprehensive analysis focusing on six distinct applications:Antiviral Activity
Compounds with the 1,3,4-thiadiazole moiety have been studied for their antiviral properties. Specifically, derivatives of this compound have shown some activity against the tobacco mosaic virus (TMV), which is a significant concern in agricultural virology .
Antifungal and Antibacterial Properties
The thiadiazole derivatives are known for their antifungal and antibacterial activities. This makes them valuable in the development of new pharmaceuticals and agrochemicals that can help manage fungal and bacterial infections in both humans and crops .
Antitumoral Activity
Some analogs of the compound have demonstrated potential antitumoral activities. This suggests that they could be used in the synthesis of new chemotherapeutic agents for cancer treatment, pending further research to determine their efficacy and safety .
Anticonvulsive Effects
The presence of the 1,3,4-thiadiazole structure in some compounds has been associated with anticonvulsive effects. This opens up possibilities for the development of new antiepileptic drugs that could help manage seizure disorders .
Herbicidal Applications
Certain derivatives of this compound class have been reported to possess herbicidal properties. This could lead to the creation of new herbicides that are more effective and potentially less harmful to the environment .
Mechanosensitive Ion Channel Regulation
Derivatives of this compound have been used to study the kinetics, regulation, and function of mechanosensitive ion channels, such as Piezo-type mechanosensitive ion channel component 1 (Piezo1). This research is crucial for understanding cell physiology and developing treatments for related disorders .
Cytotoxic Properties
Research into the cytotoxic properties of 1,3,4-thiadiazole derivatives, including those similar to the compound , has shown promising results in inhibiting the growth of certain cancer cell lines. This could be instrumental in the development of new anticancer drugs .
Agricultural Bioengineering
The compound’s derivatives have potential applications in agricultural bioengineering, particularly in the development of green pesticides. This aligns with the global push towards sustainable agriculture and the reduction of harmful chemical use .
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKHQISSDAPUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)
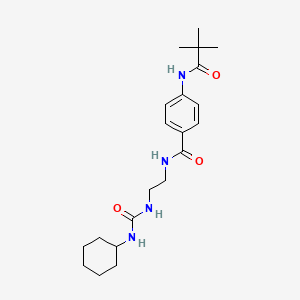
amino}benzoic acid](/img/structure/B2747366.png)
![2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2747367.png)
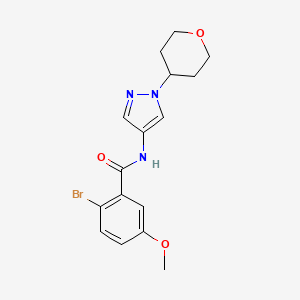
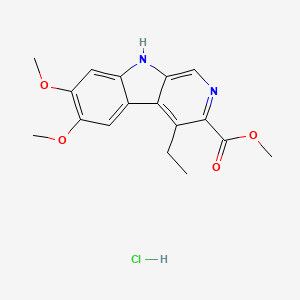
![7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747371.png)
![N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2747372.png)
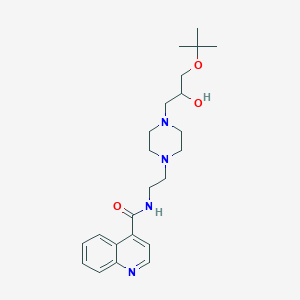
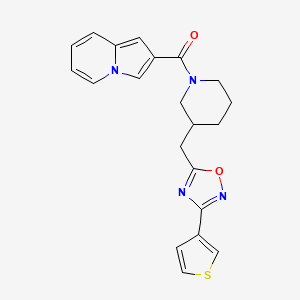
![N-(4-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2747378.png)
![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2747379.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)